Ulevostinag (isomer 2)
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Overview
Description
Ulevostinag (isomer 2) is a synthetic organic compound known for its role as a stimulator of interferon genes (STING) agonist. This compound is a cyclic dinucleotide derivative and has been developed primarily for its potential immunomodulatory and anticancer activities .
Preparation Methods
The synthesis of Ulevostinag (isomer 2) involves several steps, starting from commercially available reagents. One of the key steps in the synthesis is the formation of a keto-nucleoside intermediate from guanosine . The reactions are typically carried out under a nitrogen atmosphere in anhydrous solvents. The reaction conditions include the use of bases and solvents like tetrahydrofuran at room temperature . Industrial production methods involve scaling up these reactions to kilogram quantities while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Ulevostinag (isomer 2) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ulevostinag (isomer 2) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of STING agonists and their chemical properties.
Biology: It is used to study the activation of the immune system and the production of inflammatory proteins.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Ulevostinag (isomer 2) exerts its effects by activating the STING pathway. This activation triggers the production of inflammatory proteins that stimulate the immune system. The molecular targets involved include the STING receptor and downstream signaling molecules .
Comparison with Similar Compounds
Ulevostinag (isomer 2) is unique among STING agonists due to its specific chemical structure and high potency. Similar compounds include:
Ulevostinag (isomer 1): Another isomer of Ulevostinag with slightly different chemical properties.
Ulevostinag (isomer 3): Another isomer with different biological activity.
Ulevostinag (isomer 4): Another isomer with unique chemical and biological properties.
These similar compounds highlight the diversity and potential of Ulevostinag derivatives in scientific research and therapeutic applications.
Properties
Molecular Formula |
C20H22F2N10O9P2S2 |
---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
2-amino-9-[(1S,6R,8R,9S,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1 |
InChI Key |
YSUIQYOGTINQIN-XZUIQIBLSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |
Origin of Product |
United States |
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